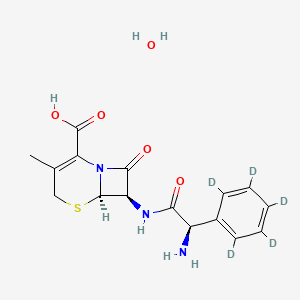

Cephalexin-d5 (monohydrate)

Description

Significance of Stable Isotope Labeling in Advanced Chemical and Biological Sciences

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.com This method is crucial for tracing the fate of compounds in biological systems and elucidating complex biochemical pathways. diagnosticsworldnews.comcreative-proteomics.com Unlike radioactive isotopes, stable isotopes are not hazardous, making them particularly suitable for a wide range of studies, including those involving human subjects. diagnosticsworldnews.com

The substitution of a lighter isotope with a heavier one, such as replacing hydrogen with deuterium, fundamentally alters the vibrational energy of the chemical bond. wikipedia.org This change is due to the increased mass of the atom, which leads to a lower vibrational frequency and a stronger bond. wikipedia.org This phenomenon is known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can change when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

The theoretical basis for this effect lies in the principles of quantum mechanics and statistical mechanics, which govern molecular vibrations and reaction dynamics. wikipedia.orgmdpi.com Within the Born-Oppenheimer approximation, the potential energy surface of a reaction is independent of isotopic substitution. However, the zero-point vibrational energy (ZPVE) of a molecule is mass-dependent. A bond to a heavier isotope like deuterium has a lower ZPVE than the corresponding bond to hydrogen. acs.org Consequently, more energy is required to break a C-D bond compared to a C-H bond, which can lead to a slower reaction rate. wikipedia.org This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of a reaction, a phenomenon known as a primary kinetic isotope effect. wikipedia.org

The unique properties of deuterated compounds make them invaluable for enhancing analytical precision and clarifying reaction mechanisms. In analytical chemistry, deuterated compounds are widely used as internal standards for mass spectrometry. scielo.org.mxnih.gov Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be easily distinguished, allowing for precise quantification of the analyte. diagnosticsworldnews.com This is particularly useful in complex biological matrices where matrix effects can interfere with measurements. acs.org

Deuteration is also a powerful tool for elucidating reaction mechanisms and metabolic pathways. symeres.comscielo.org.mx By selectively placing deuterium at specific positions in a molecule, researchers can track the transformation of the molecule and identify which C-H bonds are broken during metabolism. musechem.com The kinetic isotope effect can provide crucial insights into the transition state of a reaction, helping to distinguish between different proposed mechanisms. wikipedia.orgscielo.org.mx Furthermore, deuteration can be used to improve the metabolic stability of drugs by slowing down their breakdown in the body, a strategy that has gained significant attention in pharmaceutical research. musechem.comjopir.innih.gov

Overview of Deuterated Cephalexin (B21000) Analogs within Research Paradigms

Cephalexin is a first-generation cephalosporin (B10832234) antibiotic that acts by inhibiting the synthesis of the bacterial cell wall. medchemexpress.combiozol.de Deuterated analogs of Cephalexin, such as Cephalexin-d5 (monohydrate), serve as important research tools.

The use of deuterium in drug molecules has become a significant strategy in pharmaceutical development. jopir.inmusechem.com The Food and Drug Administration (FDA) has recognized deuterated drugs as new chemical entities (NCEs), highlighting their potential to offer improved therapeutic profiles over their non-deuterated counterparts. nih.gov The approval of the first deuterated drug, deutetrabenazine, has further spurred interest in this area. nih.govassumption.edu

Cephalexin-d5 (monohydrate) is a deuterium-labeled version of Cephalexin monohydrate. biozol.demedchemexpress.com In the context of pharmaceutical research, it is primarily used as a stable isotope-labeled internal standard for quantitative analysis in pharmacokinetic studies. medchemexpress.commedchemexpress.com The incorporation of five deuterium atoms onto the phenyl ring provides a distinct mass shift, facilitating its use in mass spectrometry-based bioanalysis without altering the fundamental chemical properties of the parent molecule. vivanls.com This allows for the accurate measurement of Cephalexin concentrations in biological samples, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com

The primary research utility of Cephalexin-d5 (monohydrate) stems from its nature as a stable isotope-labeled analog of Cephalexin. medchemexpress.combiozol.de The key principle is that the deuterium-labeled compound behaves almost identically to the unlabeled compound in biological systems and during analytical sample preparation, but is distinguishable by mass spectrometry. medchemexpress.commedchemexpress.com

This allows it to serve as an ideal internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). acs.org When added to a biological sample at a known concentration, it co-elutes with the unlabeled Cephalexin and experiences similar ionization effects in the mass spectrometer's source. acs.org By measuring the ratio of the signal from the unlabeled Cephalexin to the known amount of the labeled standard, a precise and accurate quantification of the drug can be achieved, correcting for any sample loss during extraction or variations in instrument response. diagnosticsworldnews.com

The chemical properties of Cephalexin-d5 (monohydrate) are presented in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₄D₅N₃O₅S |

| Molecular Weight | 370.43 g/mol |

| Appearance | Pale Yellow Solid |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

| Solubility | Soluble in Methanol (B129727), Water, DMSO |

| Storage | Store at -20°C, under inert atmosphere |

Data sourced from multiple scientific suppliers. vivanls.com

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C16H19N3O5S |

|---|---|

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D,6D; |

Clé InChI |

AVGYWQBCYZHHPN-PAOGAYKBSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H].O |

SMILES canonique |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |

Origine du produit |

United States |

Synthetic Methodologies for Deuterated Cephalexin Cephalexin D5 Monohydrate

Strategic Approaches to Deuterium (B1214612) Incorporation in Organic Molecules

The synthesis of deuterated organic molecules can be broadly categorized into several strategic approaches, each with its own advantages and limitations. The choice of method often depends on the desired location of the deuterium atoms, the complexity of the target molecule, and the required isotopic enrichment.

Regioselective Deuteration Techniques

Regioselective deuteration aims to introduce deuterium at specific positions within a molecule. This is particularly important for studying metabolic pathways, as it allows researchers to pinpoint sites of enzymatic oxidation. rsc.org Various methods have been developed to achieve regioselectivity, including the use of directing groups that guide a catalyst to a specific C-H bond. For instance, functional groups like amides, esters, and carboxylic acids can direct transition metal catalysts to activate and deuterate adjacent C-H bonds. nih.gov

In the context of Cephalexin-d5, where the deuterium labels are on the phenyl ring of the D-phenylglycine side chain, a common strategy involves the use of a deuterated starting material.

Catalytic Deuterium Exchange Reactions

Catalytic deuterium exchange reactions, often referred to as H/D exchange, represent a powerful method for introducing deuterium into organic molecules. chem-station.com These reactions typically employ a transition metal catalyst, such as palladium, platinum, iridium, or ruthenium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). chemrxiv.orgnih.gov The efficiency and regioselectivity of these reactions can be influenced by the choice of catalyst, solvent, temperature, and the presence of directing groups within the substrate. For complex molecules, achieving selective deuteration without affecting other sensitive functional groups can be a significant challenge.

Deuterium Labeling via Precursor Synthesis

One of the most straightforward and common strategies for preparing complex deuterated molecules is to synthesize a deuterated precursor or building block, which is then incorporated into the final target molecule through established synthetic routes. wakefieldchemistryconsulting.com For the synthesis of Cephalexin-d5, this approach involves the preparation of D-phenylglycine-d5, where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This deuterated amino acid can then be coupled with the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus to form the final Cephalexin-d5 molecule. The synthesis of D-phenylglycine-d5 can be achieved through various methods, including the deuteration of mandelic acid followed by conversion to the amino acid. google.comnih.gov

Table 1: Comparison of Strategic Approaches to Deuterium Incorporation

| Strategy | Description | Advantages | Disadvantages |

| Regioselective Deuteration | Introduction of deuterium at specific molecular positions. | Allows for targeted labeling to study specific metabolic sites. | Can be challenging for complex molecules; may require specific functional groups. |

| Catalytic Deuterium Exchange | Exchange of hydrogen for deuterium using a catalyst. | Can be used for late-stage deuteration of complex molecules. | May lack regioselectivity; can lead to a mixture of isotopologues. |

| Precursor Synthesis | Synthesis of a deuterated building block for incorporation. | High isotopic purity at the desired positions; predictable outcome. | May require a multi-step synthesis for the precursor; can be costly. |

Challenges and Considerations in the Synthesis of Cephalexin-d5 (Monohydrate)

The synthesis of a deuterated active pharmaceutical ingredient (API) like Cephalexin-d5 monohydrate presents a unique set of challenges that must be overcome to ensure the final product meets the stringent quality requirements for its intended use, particularly as a reference standard.

Methodological Difficulties in Achieving High Isotopic Purity

Achieving high isotopic purity is a critical challenge in the synthesis of deuterated compounds. researchgate.net The presence of undeuterated or partially deuterated impurities can complicate analytical results and compromise the accuracy of studies where the labeled compound is used. In the synthesis of Cephalexin-d5, the primary source of isotopic impurity would be the presence of Cephalexin (B21000) with fewer than five deuterium atoms on the phenyl ring.

Several factors can contribute to lower isotopic purity:

Incomplete Deuteration of the Precursor: The synthesis of the D-phenylglycine-d5 precursor must be highly efficient to ensure complete replacement of all five phenyl hydrogens with deuterium.

Isotopic Scrambling: Under certain reaction conditions, deuterium atoms can migrate to unintended positions within the molecule, leading to a mixture of isotopomers.

Back-Exchange: During purification or subsequent reaction steps, deuterium atoms at certain positions may exchange back to hydrogen, especially if protic solvents are used.

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the isotopic enrichment and purity of the final Cephalexin-d5 monohydrate. researchgate.netnih.govisciii.esscispace.com

Synthesis Scale-Up Challenges for Research and Reference Material Production

Scaling up the synthesis of a deuterated compound from the laboratory bench to a larger scale suitable for producing research and reference materials introduces several challenges. neulandlabs.compharmafeatures.com

Cost and Availability of Deuterated Reagents: Deuterated starting materials and reagents are significantly more expensive than their non-deuterated counterparts. Efficient use of these materials is crucial for a cost-effective scale-up.

Process Optimization: Reaction conditions that are effective on a small scale may not be directly transferable to a larger scale. Factors such as heat transfer, mixing, and reaction kinetics need to be carefully re-optimized.

Purification: The purification of the final deuterated compound to remove chemical and isotopic impurities can be more complex on a larger scale. Crystallization is a common method for purifying Cephalexin monohydrate, and the conditions must be carefully controlled to obtain the desired crystalline form and purity. nih.govlincoln.ac.uk

Good Manufacturing Practices (GMP): For the production of reference standards, the synthesis must often be conducted under Good Manufacturing Practices (GMP) to ensure the quality, consistency, and traceability of the material. This adds a significant layer of regulatory and documentation requirements to the process. neulandlabs.com

Control of Deuterium Exchange Lability during Synthesis

The synthesis of Cephalexin-d5 (monohydrate), where five deuterium atoms are strategically placed on the phenyl ring of the D-phenylglycyl side chain, requires careful control of reaction conditions to prevent isotopic exchange and subsequent loss of the deuterium labels. The stability of these labels is paramount to ensure the isotopic purity of the final compound, which is critical for its intended applications, such as in pharmacokinetic studies or as an internal standard in analytical chemistry. The primary challenge lies in the potential for hydrogen-deuterium (H-D) exchange at the aromatic positions under various chemical environments encountered during the synthesis.

The key to preserving the isotopic integrity of Cephalexin-d5 lies in the selection of a synthetic methodology that avoids harsh acidic or basic conditions, which are known to facilitate electrophilic aromatic substitution and thus promote the exchange of deuterium for hydrogen. While chemical methods for the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a D-phenylglycine derivative are available, they often employ reagents and conditions that can compromise the stability of the C-D bonds on the aromatic ring.

Enzymatic Synthesis as a Superior Strategy for Isotopic Stability

A more controlled and milder approach involves the use of enzymatic synthesis, which has been extensively studied for the production of unlabeled cephalexin. This methodology typically utilizes a penicillin acylase (or a similar enzyme) to catalyze the coupling of a D-phenylglycine derivative with the 7-ADCA core. The enzymatic reactions are carried out in aqueous buffer systems under precisely controlled pH and temperature, creating an environment that is significantly less prone to inducing H-D exchange on the aromatic ring compared to many chemical synthesis routes.

Research on the enzymatic synthesis of cephalexin has identified optimal reaction parameters that are conducive to maintaining the stability of deuterated precursors. These conditions are summarized in the table below.

| Parameter | Optimal Range | Significance for Deuterium Stability |

| pH | 6.0 - 7.5 | By operating in a near-neutral pH range, the risk of acid- or base-catalyzed electrophilic aromatic substitution on the deuterated phenyl ring is minimized. Strong acids or bases can promote the exchange of deuterium with protons from the solvent. |

| Temperature | 35°C - 40°C | The mild temperatures used in enzymatic synthesis provide insufficient thermal energy to overcome the activation barrier for C-D bond cleavage on the aromatic ring, thus preserving the isotopic labels. |

| Solvent | Aqueous Buffer | The use of aqueous systems, while providing the medium for the enzymatic reaction, does not inherently promote deuterium exchange on the stable aromatic ring under the controlled pH and temperature conditions. |

Detailed Research Findings on Enzymatic Synthesis Conditions

Studies have demonstrated high conversion rates and yields for cephalexin synthesis using whole-cell enzymes or purified penicillin acylase. For instance, research utilizing the enzyme from Xanthomonas citri has shown optimal cephalexin synthesis at a pH of 6.0 and a temperature of 37°C. Another study involving a two-step, one-pot enzymatic synthesis also highlights reaction conditions within a controlled pH range that would be favorable for preserving the deuterium labels on the phenylglycine precursor. nih.gov

The general mechanism of enzymatic synthesis involves the formation of an acyl-enzyme intermediate from the D-phenylglycine derivative, which then reacts with 7-ADCA to form cephalexin. This process is highly specific and occurs at the active site of the enzyme, which shields the substrates from the bulk solvent and minimizes the potential for undesirable side reactions, including H-D exchange on the aromatic ring.

In contrast, chemical coupling methods may involve the activation of the D-phenylglycine derivative using reagents that could introduce acidic or basic conditions, or require elevated temperatures, all of which increase the lability of the deuterium atoms on the phenyl ring. Therefore, the adoption of an enzymatic coupling strategy is a critical step in the synthetic methodology for Cephalexin-d5 (monohydrate) to ensure the final product meets the required isotopic purity.

Advanced Analytical Characterization Methodologies for Cephalexin D5 Monohydrate

Spectroscopic Techniques for Structural and Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules and is particularly powerful for analyzing isotopically labeled compounds like Cephalexin-d5. While proton (¹H) NMR is used to determine the structure of the parent compound, deuterium (²H) NMR spectroscopy directly probes the deuterated positions within the molecule.

The key feature of deuterium NMR is its ability to monitor molecular reorientations over a wide range of rates. sfasu.edu The position of the deuterium signal in the ²H NMR spectrum confirms the site of isotopic labeling. For Cephalexin-d5, where the deuterium atoms are typically located on the phenyl ring, the ²H NMR spectrum would show signals in the aromatic region, distinct from any signals that might arise from deuterium in other positions.

Furthermore, the integration of the ²H NMR signal, relative to a known internal standard, allows for the quantification of the deuterium content. High-resolution NMR can also be used to determine the isotopic enrichment at each specific labeled position. The absence of signals in the ¹H NMR spectrum at the positions where deuterium atoms have been substituted provides complementary evidence of successful labeling.

Table 1: Representative NMR Data for Positional Analysis of Cephalexin-d5

| Nucleus | Technique | Expected Chemical Shift (δ) ppm | Information Provided |

| ²H | Deuterium NMR | ~7.2-7.4 | Confirms deuterium presence in the phenyl group. |

| ¹H | Proton NMR | Absence of signals at ~7.2-7.4 | Confirms substitution of protons with deuterium on the phenyl ring. |

| ¹³C | Carbon-13 NMR | Altered splitting patterns for deuterated carbons | Provides further confirmation of the location of deuterium labels due to C-D coupling. |

Mass Spectrometry (MS) for Isotopic Enrichment and Purity Assessment

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the isotopic enrichment and purity of deuterated compounds. nih.gov It is widely used in conjunction with liquid chromatography (LC-MS) for the analysis of pharmaceuticals. nih.gov

High-Resolution Mass Spectrometry (HRMS), often utilizing technologies like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR-MS), provides highly accurate mass measurements. thermofisher.comnih.gov This precision allows for the unambiguous determination of the elemental composition of Cephalexin-d5 and distinguishes it from its unlabeled counterpart and other potential impurities. The mass difference between the deuterated and non-deuterated compound is easily resolved, confirming the incorporation of five deuterium atoms. HRMS is also crucial for assessing isotopic enrichment by comparing the measured isotope distribution profile with the theoretically calculated profile. nih.gov

Table 2: Precise Mass Determination of Cephalexin (B21000) vs. Cephalexin-d5 by HRMS

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Measured Mass (Da) (Example) |

| Cephalexin | C₁₆H₁₇N₃O₄S | 347.0940 | 347.0938 |

| Cephalexin-d5 | C₁₆H₁₂D₅N₃O₄S | 352.1255 | 352.1253 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the identity of a compound by analyzing its fragmentation pattern. nih.gov In an MS/MS experiment, the protonated molecule (precursor ion) of Cephalexin-d5 is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then detected.

The fragmentation pattern provides a structural fingerprint of the molecule. For Cephalexin-d5, the masses of the fragment ions containing the deuterated phenyl group will be shifted by +5 Da compared to the corresponding fragments of unlabeled Cephalexin. This mass shift provides definitive confirmation of the location of the deuterium labels. This technique is commonly employed in quantitative bioanalysis where Cephalexin-d5 serves as an internal standard. google.comnih.gov

Table 3: Example MS/MS Fragmentation Data for Cephalexin and Cephalexin-d5

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) | Collision Energy (eV) (Typical) |

| Cephalexin | 348 | 158, 106 | 10-25 |

| Cephalexin-d5 | 353 | 163, 111 | 10-25 |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Deuterium Bond Confirmation

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the covalent bonds within a molecule by probing their vibrational frequencies. americanpharmaceuticalreview.com These methods can be used to confirm the presence of carbon-deuterium (C-D) bonds in Cephalexin-d5.

The substitution of a hydrogen atom with a heavier deuterium atom results in a predictable shift of the corresponding stretching and bending vibrations to lower frequencies (wavenumbers). The characteristic stretching vibration for an aromatic C-H bond appears around 3000-3100 cm⁻¹, while the C-D stretching vibration is expected at a significantly lower wavenumber, typically around 2200-2300 cm⁻¹. The observation of these C-D absorption bands in the IR or Raman spectrum of Cephalexin-d5, along with the attenuation or absence of the corresponding C-H bands, serves as direct evidence of successful deuteration. The rest of the molecule's spectral fingerprint, such as the characteristic peaks for the β-lactam carbonyl (~1754 cm⁻¹) and amide carbonyl (~1688 cm⁻¹) groups, should remain largely unchanged compared to the unlabeled standard. researchgate.net

Table 4: Comparison of Characteristic Vibrational Frequencies

| Vibrational Mode | C-H Bond (Cephalexin) | C-D Bond (Cephalexin-d5) |

| Aromatic Stretching | ~3030 cm⁻¹ | ~2250 cm⁻¹ (Expected) |

| Aromatic Bending (out-of-plane) | ~690-900 cm⁻¹ | Lower frequency shift expected |

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC), are fundamental for assessing the chemical and isomeric purity of Cephalexin-d5 (monohydrate). These methods separate the target compound from any potential impurities, including synthetic precursors, degradation products, or isomers.

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of Cephalexin. researchgate.netjetir.org The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297), phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netjetir.org Detection is most commonly performed using an ultraviolet (UV) detector, with the detection wavelength typically set around 254-262 nm, which corresponds to the absorption maximum of the cephalosporin (B10832234) chromophore. nih.gov

The purity of a Cephalexin-d5 sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram. The method's specificity ensures that the deuterated compound is separated from its non-deuterated form and any other related substances. Method validation according to ICH guidelines is essential to ensure the reliability of the results for linearity, precision, and accuracy. nih.gov

Table 5: Representative Chromatographic Conditions for Cephalexin Analysis

| Parameter | Condition 1 | Condition 2 |

| Technique | RP-HPLC | UFLC |

| Column | Waters C18 (250mm x 4.6mm, 5µm) | Enable C18G (250mm x 4.6mm, 5µm) |

| Mobile Phase | Methanol : 0.1M Sodium Acetate (75:25 v/v) jetir.org | Methanol : 0.01M TBAHS (50:50 v/v) nih.gov |

| Flow Rate | 1.0 mL/min jetir.org | 1.0 mL/min nih.gov |

| Detection | UV at 240 nm jetir.org | PDA at 254 nm nih.gov |

| Retention Time | ~4-6 min (varies) | ~3.28 min nih.gov |

TBAHS: Tetrabutylammonium hydrogen sulfate (B86663) PDA: Photodiode Array

High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Related Substances Analysis

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone technique for assessing the chemical purity of Cephalexin-d5 (monohydrate) and quantifying any related substances or impurities. jetir.org This method separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net

The zwitterionic and hydrophobic nature of the cephalexin molecule allows for effective separation from its potential impurities, which can range from hydrophilic to hydrophobic. helixchrom.com Method development often focuses on optimizing mobile phase composition (e.g., mixtures of acetonitrile or methanol and aqueous buffers), pH, and column type to achieve sharp, symmetric peaks and adequate resolution between the main compound and any impurities. researchgate.nethelixchrom.com A photodiode array (PDA) detector is commonly used, allowing for the monitoring of elution at multiple wavelengths and assessment of peak purity. nih.gov

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is specific, linear, accurate, and precise for its intended purpose. nih.govresearchgate.net Linearity is typically established over a concentration range such as 1.0–120 μg/ml, with correlation coefficients expected to be ≥0.999. nih.govresearchgate.net

Table 1: Example of RP-HPLC Conditions for Cephalexin Analysis

| Parameter | Condition |

|---|---|

| Column | Enable C18G (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : 0.01 M Tetrabutylammonium hydrogen sulfate (TBAHS) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/PDA at 254 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient |

| Retention Time (Typical) | ~3.276 min |

Note: The conditions are based on methods developed for Cephalexin monohydrate and are adaptable for Cephalexin-d5 (monohydrate). researchgate.netnih.gov

Gas Chromatography (GC) for Volatile Impurities (if applicable)

Gas Chromatography (GC), specifically Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID), is the standard method for the analysis of residual solvents and volatile organic impurities in pharmaceutical substances. thermofisher.comdergipark.org.tr These impurities may be introduced during the synthesis and purification processes. While not intrinsic to the Cephalexin-d5 (monohydrate) molecule itself, their presence must be controlled within strict limits defined by pharmacopeial guidelines such as USP <467> and ICH Q3C. thermofisher.comthermofisher.com

In this technique, the sample is dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide) in a sealed vial and heated. thermofisher.com This allows the volatile impurities to partition into the gas phase (headspace) above the sample. A portion of this gas is then automatically injected into the GC system for separation and quantification. thermofisher.com The separation is achieved on a capillary column, often with a phase like G43, based on the boiling points and polarities of the volatile compounds. dergipark.org.tr

Table 2: Typical HS-GC-FID Parameters for Residual Solvent Analysis

| Parameter | Condition |

|---|---|

| Instrument | Headspace Gas Chromatograph with Flame Ionization Detector (HS-GC-FID) |

| Column | DB-624 or equivalent (e.g., phase G43), 30 m x 0.53 mm, 3.0 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~140°C |

| Detector Temperature | ~250°C |

| Oven Temperature Program | Initial 40°C (hold 20 min), ramp to 240°C at 10°C/min (hold 20 min) |

| Headspace Vial Equilibration | 80°C for 60 min |

Note: These are general conditions as per USP <467> and are applicable for analyzing volatile impurities in Cephalexin-d5 (monohydrate). dergipark.org.tr

Capillary Electrophoresis (CE) for Separation and Purity Assessment

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a powerful alternative or complement to HPLC for purity assessment. nih.gov The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio as they migrate through a capillary under the influence of a strong electric field. wikipedia.org

CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov It is particularly well-suited for the analysis of charged molecules like Cephalexin. The method involves optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature to achieve the desired separation. Detection is typically performed using an on-column UV or PDA detector. wikipedia.org CE can also be used to determine physicochemical properties like the pKa of a compound by measuring its electrophoretic mobility at different pH values. springernature.com

Table 3: Illustrative Capillary Zone Electrophoresis (CZE) Conditions

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis System with UV/PDA Detector |

| Capillary | Fused silica, 50 µm i.d., ~50-60 cm total length |

| Background Electrolyte (BGE) | 25 mM Sodium phosphate buffer, pH 7.0 |

| Applied Voltage | 20-25 kV |

| Detection | UV at 214 nm or 254 nm |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |

| Capillary Temperature | 25°C |

Note: These parameters represent a typical starting point for the CZE analysis of pharmaceutical compounds like Cephalexin-d5 (monohydrate).

Methodologies for Assessing Homogeneity and Stability of Cephalexin-d5 (Monohydrate) Reference Standards

Ensuring the homogeneity and stability of a reference standard is paramount to its reliability. Homogeneity ensures that every aliquot of the standard is identical, while stability studies determine the shelf-life and appropriate storage conditions.

Homogeneity Assessment: Homogeneity is typically assessed by analyzing multiple samples taken from different positions within a batch of the reference standard material. Using a validated, high-precision method like HPLC-UV, the content of Cephalexin-d5 (monohydrate) is determined for each sample. The results are then statistically evaluated (e.g., using ANOVA) to confirm the absence of significant variation across the batch. The relative standard deviation (RSD) of the assay results should be within acceptable limits (typically <2%).

Stability Assessment: Stability is evaluated through forced degradation (stress testing) and long-term stability studies. Forced degradation exposes the reference standard to harsh conditions to identify potential degradation products and establish the stability-indicating nature of the analytical methods. scispace.com These studies involve subjecting the compound to acid, base, oxidative, thermal, and photolytic stress. nih.govscispace.com The amount of degradation is monitored by a stability-indicating HPLC method.

Long-term stability studies involve storing the reference standard under recommended conditions (e.g., refrigerated, protected from light) and testing it at regular intervals over an extended period to establish its shelf-life.

Table 4: Example of Forced Degradation Conditions for Cephalexin

| Stress Condition | Reagent/Condition Detail | Typical Observation |

|---|---|---|

| Acidic Hydrolysis | 0.1 M Hydrochloric acid (HCl) | Moderate to significant degradation observed. |

| Alkaline Hydrolysis | 0.01 M Sodium hydroxide (B78521) (NaOH) | Severe degradation, often the most significant. |

| Oxidative Degradation | 3% Hydrogen peroxide (H₂O₂) | Significant degradation. |

| Thermal Degradation | Heat at 80°C | Some degradation may be observed. |

| Photolytic Degradation | Exposure to UV light (e.g., 365 nm) | Moderate degradation. |

Note: These conditions are based on studies of Cephalexin monohydrate and are used to establish the stability-indicating profile applicable to Cephalexin-d5 (monohydrate). nih.govscispace.com

Applications of Cephalexin D5 Monohydrate in Quantitative Bioanalytical Methodologies

Fundamental Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. youtube.com This labeled compound, or internal standard, is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard, precise quantification can be achieved. youtube.com This method is considered a definitive technique in analytical chemistry due to its high accuracy and reliability. youtube.com

Role of Cephalexin-d5 (Monohydrate) as an Internal Standard in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, Cephalexin-d5 (monohydrate) is widely utilized as an internal standard for the quantification of Cephalexin (B21000) in various biological matrices. veeprho.comgoogle.com Because Cephalexin-d5 is chemically and physically almost identical to Cephalexin, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. restek.com This co-behavior allows it to compensate for variations in sample preparation, injection volume, and instrument response. clearsynth.com

The mass spectrometer can readily distinguish between the analyte (Cephalexin) and the internal standard (Cephalexin-d5) based on their mass-to-charge (m/z) ratio difference. google.com By calculating the ratio of the peak area of Cephalexin to the peak area of the known concentration of Cephalexin-d5, the concentration of Cephalexin in the original sample can be determined with high precision and accuracy. google.com This stable isotope-labeled compound is crucial for applications such as therapeutic drug monitoring and pharmacokinetic studies. veeprho.com

Minimization of Matrix Effects and Ion Suppression through Deuterated Analogs

Biological samples are complex matrices containing numerous endogenous compounds like proteins, lipids, and salts. longdom.org During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. longdom.org A common manifestation of the matrix effect is ion suppression, which leads to a decreased analyte signal and can compromise the accuracy and sensitivity of the analysis. longdom.orgnih.gov

The use of a deuterated internal standard like Cephalexin-d5 is a highly effective strategy to mitigate matrix effects. restek.comclearsynth.com Since Cephalexin-d5 has nearly identical physicochemical properties to Cephalexin, it is affected by ion suppression in the same manner and to the same extent as the analyte. restek.comlongdom.org Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix-induced ion suppression. longdom.org This allows for accurate quantification by effectively normalizing the variations in signal intensity caused by the sample matrix. clearsynth.com

Development and Validation of Quantitative Bioanalytical Methods Utilizing Cephalexin-d5 (Monohydrate)

The development of a robust and reliable quantitative bioanalytical method is a meticulous process that involves careful optimization of various experimental parameters. The inclusion of Cephalexin-d5 (monohydrate) as an internal standard is a cornerstone of this process for Cephalexin analysis, ensuring the method's accuracy and precision.

Method Design and Optimization for Sample Preparation

The initial step in bioanalysis is the extraction of the analyte from the complex biological matrix. The choice of sample preparation technique significantly impacts the cleanliness of the final extract and, consequently, the degree of matrix effects. longdom.org Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). longdom.org

A typical sample preparation procedure for plasma analysis involves adding a solution of Cephalexin-d5 in a methanol (B129727)/water mixture to the plasma sample. thermofisher.com This is followed by protein precipitation using a reagent like methanol with formic acid. thermofisher.com The mixture is then vortexed and centrifuged to separate the precipitated proteins from the supernatant containing the analyte and internal standard. thermofisher.com The resulting supernatant may be further diluted before injection into the LC-MS/MS system. thermofisher.com

The extraction efficiency of a method refers to the percentage of the analyte recovered from the sample matrix during the preparation process. High and consistent extraction recovery is crucial for a reliable bioanalytical method. The use of Cephalexin-d5 allows for the assessment and correction of variability in extraction efficiency. Since the internal standard is added at the beginning of the sample preparation process, any loss of analyte during extraction will be mirrored by a proportional loss of the internal standard. restek.com

For example, in a validated HPLC method for Cephalexin in human plasma, extraction recoveries for Cephalexin were found to be ≥ 94%, while the recovery for the internal standard (in this case, cefuroxime) was ≥ 88%, demonstrating the efficiency of the precipitation method. researchgate.net The reproducibility of an assay is often evaluated by its intra- and inter-day precision. For a method analyzing multiple antibiotics in plasma, the intra- and inter-assay precision were both less than 20% at the lower limit of quantification and demonstrated high accuracy. thermofisher.com

Below is a table summarizing typical extraction recovery and precision data from a validated bioanalytical method.

| Parameter | Cephalexin | Internal Standard |

| Extraction Recovery | ≥ 94% | ≥ 88% |

| Intra-day Precision (CV) | ≤ 3.1% | Not Reported |

| Inter-day Precision (CV) | ≤ 3.4% | Not Reported |

| Accuracy (Bias) | 1% - 5% | Not Reported |

Data adapted from a study on Cephalexin analysis in human plasma. researchgate.net Note: The internal standard in this specific study was cefuroxime, but the principles of assessing extraction efficiency and reproducibility remain the same when using Cephalexin-d5.

Optimization of Chromatographic and Mass Spectrometric Parameters

Following sample preparation, the chromatographic and mass spectrometric conditions must be optimized to ensure the sensitive and selective detection of Cephalexin and Cephalexin-d5.

Chromatographic Optimization:

The goal of chromatographic optimization is to achieve good separation of the analyte from potentially interfering matrix components, resulting in a sharp and symmetrical peak shape. scispace.com This is accomplished by systematically adjusting parameters such as the column type, mobile phase composition, flow rate, and column temperature. thermofisher.comscispace.com

For the analysis of Cephalexin, a common choice is a C18 reversed-phase column. thermofisher.comscispace.com The mobile phase often consists of a mixture of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or sodium acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). thermofisher.comjetir.org A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of the analyte while minimizing the run time. thermofisher.com

The following table presents an example of optimized chromatographic conditions for the analysis of antibiotics, including Cephalexin.

| Parameter | Optimized Value |

| Column | Accucore™ C18, 100 × 2.1 mm, 2.6 µm |

| Column Temperature | 40 °C |

| Mobile Phase A | 2 mM ammonium formate with 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 μL |

Table adapted from a method for the quantitation of fifteen antibiotics in plasma. thermofisher.com

Mass Spectrometric Optimization:

The mass spectrometer parameters are tuned to maximize the signal intensity for both Cephalexin and Cephalexin-d5. rsc.org This involves optimizing the ion source parameters (e.g., spray voltage, gas flows, and temperature) and the mass analyzer settings (e.g., collision energy and resolution). nih.govnih.gov Data is typically acquired in the positive ion mode. thermofisher.com

The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard in a process called Multiple Reaction Monitoring (MRM). This highly selective detection method minimizes interferences from other compounds in the sample. For instance, a patent for an LC-MS method to measure Cephalexin in blood plasma specifies monitoring the chromatographic peaks of both Cephalexin and the internal standard Cephalexin-d5. google.com

The table below shows an example of optimized mass spectrometric parameters.

| Parameter | Optimized Value |

| Ionization Mode | Positive |

| Mass Analyzer | Quadrupole-Orbitrap |

| Scan Type | Full Scan |

| Mass Range (m/z) | 120 to 650 |

| Resolution | 35,000 (FWHM) at m/z 200 |

| Mass Accuracy Window | 5 ppm |

Table adapted from a method for the quantitation of fifteen antibiotics in plasma. thermofisher.com

Through the careful optimization of both sample preparation and instrument parameters, and with the indispensable use of Cephalexin-d5 as an internal standard, highly accurate, precise, and robust quantitative bioanalytical methods for Cephalexin can be developed and validated.

Validation Parameters and Methodological Considerations

The use of deuterated internal standards, such as Cephalexin-d5 (monohydrate), is a cornerstone of modern quantitative bioanalytical techniques, particularly those employing liquid chromatography-mass spectrometry (LC-MS). To ensure the reliability and accuracy of these methods, a comprehensive validation process is essential. This process evaluates several key parameters to demonstrate that the analytical method is fit for its intended purpose.

Accuracy and precision are fundamental parameters in the validation of any quantitative bioanalytical method. Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte, while precision describes the degree of agreement among individual measurements when the procedure is applied repeatedly. fda.gov

The assessment of accuracy and precision involves analyzing quality control (QC) samples at multiple concentration levels, typically including a lower limit of quantitation (LLOQ), low, medium, and high concentrations, over several analytical runs. thermofisher.com According to regulatory guidelines, the mean value for accuracy should be within ±15% of the nominal value for all QC samples, except at the LLOQ, where it should be within ±20%. fda.gov Similarly, the precision, measured as the coefficient of variation (CV) or relative standard deviation (RSD), should not exceed 15%, and 20% at the LLOQ. fda.gov

In an assay for Cephalexin, Cephalexin-d5 is added at a constant concentration to all calibration standards, QC samples, and unknown samples. It serves to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the measurement.

Table 1: Illustrative Intra-day and Inter-day Accuracy and Precision Data for a Cephalexin Bioanalytical Method Using Cephalexin-d5 Internal Standard

| QC Level | Nominal Conc. (ng/mL) | - | Intra-day (n=6) | - | Inter-day (n=18, 3 runs) | - |

| - | - | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Measured Conc. (ng/mL) | Accuracy (%) |

| LLOQ | 5.0 | 5.3 | 106.0 | 8.5 | 5.4 | 108.0 |

| Low QC | 15.0 | 14.7 | 98.0 | 6.2 | 14.8 | 98.7 |

| Mid QC | 150.0 | 155.1 | 103.4 | 4.1 | 153.9 | 102.6 |

| High QC | 750.0 | 738.0 | 98.4 | 3.5 | 744.8 | 99.3 |

Linearity demonstrates the ability of a bioanalytical method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte (Cephalexin) to the internal standard (Cephalexin-d5) against the known concentrations of the calibration standards. semanticscholar.org

The performance of the calibration curve is a critical aspect of method validation. Typically, a linear regression model with a weighting factor (e.g., 1/x or 1/x²) is applied to the data to ensure homogeneity of variance across the concentration range. The linearity is evaluated by the correlation coefficient (r or r²), which should ideally be close to 1.00 (e.g., ≥0.99). researchgate.netnih.gov The back-calculated concentrations of the calibration standards must also meet accuracy criteria, generally within ±15% of the nominal value (±20% at the LLOQ). fda.gov

Table 2: Example of a Calibration Curve Performance for Cephalexin

| Standard | Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (%) |

| 1 | 5.0 | 0.011 | 4.9 | 98.0 |

| 2 | 10.0 | 0.023 | 10.2 | 102.0 |

| 3 | 50.0 | 0.115 | 51.1 | 102.2 |

| 4 | 100.0 | 0.224 | 99.6 | 99.6 |

| 5 | 250.0 | 0.559 | 248.5 | 99.4 |

| 6 | 500.0 | 1.120 | 497.8 | 99.6 |

| 7 | 800.0 | 1.801 | 800.4 | 100.1 |

| 8 | 1000.0 | 2.245 | 997.8 | 99.8 |

| Regression Model: | y = 0.0022x + 0.0001 | Weighting: | 1/x² | r²: |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with acceptable accuracy and precision. sepscience.com The Limit of Quantitation (LOQ), often referred to as the Lower Limit of Quantitation (LLOQ) in bioanalysis, is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. thermofisher.com

Several approaches can be used to determine these limits. A common method is based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1, and the LOQ at an S/N of 10:1. nih.gov Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S), using the formulas LOD = 3.3σ/S and LOQ = 10σ/S. sepscience.com For bioanalytical methods, the LOQ must be demonstrated by analyzing a set of samples at this concentration and showing that they meet the method's accuracy and precision requirements (e.g., within 20%). thermofisher.com

Table 3: Reported LOD and LOQ for Cephalexin in Analytical Methods

| Analytical Technique | Matrix/Solvent | LOD | LOQ |

| RP-HPLC researchgate.net | Pharmaceutical Formulation | 0.05 mg/L | 0.165 mg/L |

| RP-HPLC researchgate.net | Pharmaceutical Formulation | 0.05 µg/mL | 0.165 µg/mL |

| UFLC nih.gov | Pharmaceutical Formulation | 0.21 µg/mL | 0.65 µg/mL |

Stability studies are essential to ensure that the concentration of the analyte and the internal standard does not change from the time of sample collection to the time of analysis. This involves evaluating the stability of Cephalexin and Cephalexin-d5 under various conditions that mimic sample handling and storage.

Key stability assessments include:

Stock Solution Stability: Evaluates the stability of the standard stock solutions of both the analyte and internal standard when stored at a specific temperature (e.g., 2-8°C or -20°C) for a defined period.

Freeze-Thaw Stability: Assesses the effect of repeated freezing and thawing cycles on the analyte in the biological matrix.

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the biological matrix at room temperature for a period that reflects the typical sample processing time.

Long-Term Stability: Evaluates the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for the expected duration of the study.

Studies on Cephalexin have shown that its stability is influenced by temperature and pH. nih.gov For example, reconstituted Cephalexin monohydrate suspensions were found to be stable for 90 days when stored under ambient (25°C), refrigerated (4°C), and frozen (-20°C) conditions. nih.gov However, at higher temperatures (40-80°C), it undergoes first-order degradation. nih.govresearchgate.net

Table 4: Summary of Cephalexin Stability Findings

| Stability Condition | Matrix/Solvent | Temperature | Duration | Outcome |

| Long-Term nih.gov | Reconstituted Suspension | -20°C, 4°C, 25°C | 90 days | No appreciable degradation observed. |

| Accelerated researchgate.net | Reconstituted Suspension | 40°C, 60°C, 80°C | Variable | First-order degradation kinetics observed. |

| pH Dependence nih.gov | Aqueous Solution | 35°C | Variable | Stability is pH-dependent; more stable in acidic conditions than neutral or alkaline. |

Challenges and Best Practices in Using Deuterated Internal Standards

A potential challenge when using deuterated internal standards like Cephalexin-d5 is the phenomenon of deuterium (B1214612) back-exchange. This is the process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix or the LC mobile phase. nih.gov This exchange is unavoidable but must be minimized and controlled. nih.gov

The rate of back-exchange is influenced by several factors, including pH, temperature, the duration of the analysis, and the chemical environment of the deuterium label on the molecule. researchgate.net The minimum rate of exchange for amide protons typically occurs at a pH of approximately 2.5. researchgate.net If the back-exchange is significant and variable, it can alter the mass spectrometric response of the internal standard relative to the analyte, thereby compromising the accuracy and precision of the quantitative results.

Best practices to mitigate this issue include:

Label Position: Using internal standards where deuterium atoms are placed on chemically stable positions, such as aromatic rings or carbon atoms not prone to enolization. The d5 label in Cephalexin-d5 is typically on the stable phenyl ring.

Control of Analytical Conditions: Maintaining low temperatures and controlling the pH of the mobile phase and sample extracts can significantly reduce the rate of back-exchange.

Method Validation: During method development, the potential for back-exchange should be investigated to ensure it does not impact the integrity of the results.

Table 5: Factors Influencing Deuterium Back-Exchange

| Factor | Influence on Back-Exchange Rate | Mitigation Strategy |

| pH | Higher or lower than pH ~2.5 increases the rate. researchgate.net | Maintain low pH (e.g., 2.5-3.0) in mobile phases and extracts. |

| Temperature | Higher temperatures accelerate the exchange rate. | Use cooled autosamplers and perform analysis at controlled, low temperatures. |

| Analysis Time | Longer exposure to protic solvents increases exchange. researchgate.net | Develop rapid chromatographic methods to minimize analysis time. |

| Solvent Composition | Presence of certain salts or organic modifiers can affect the rate. nih.gov | Keep solvent composition consistent throughout the analytical run. |

Investigation of Metabolic Pathways Utilizing Cephalexin D5 Monohydrate As an Isotopic Tracer

Theoretical Basis of Stable Isotope Tracer Methodologies in Metabolism Studies

Stable isotope tracers are non-radioactive variants of molecules where one or more atoms have been replaced by a heavier isotope. google.com These labeled compounds are chemically almost identical to their natural counterparts but are distinguishable by mass spectrometry, making them ideal for tracing metabolic pathways in vivo and in vitro without perturbing the system's biology. nahrainuniv.edu.iqresearchgate.net

Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates (fluxes) of reactions within a metabolic network. medchemexpress.com The core principle of MFA is to introduce a stable isotope-labeled substrate (a tracer) into a biological system at a steady state. medchemexpress.commedchemexpress.com As the tracer is metabolized, the isotope label is incorporated into various downstream metabolites. mdpi.com

The pattern and extent of isotope labeling in these metabolites are directly dependent on the fluxes through the interconnected pathways. medchemexpress.com By measuring the isotopic distribution in these key metabolites, a computational model of the metabolic network can be used to calculate the intracellular reaction rates that are not directly measurable. isciii.es The fundamental concept is that the labeling pattern of any given metabolite is the flux-weighted average of the labeling patterns of its precursor substrates. medchemexpress.com This allows researchers to determine the relative contributions of different converging pathways to the production of a specific metabolite. medchemexpress.com

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a common choice for labeling drug molecules like Cephalexin (B21000). clinpgx.orgmedchemexpress.com Replacing hydrogen with deuterium creates a heavier, traceable version of the molecule. clinpgx.orgdrugbank.com The C-D bond is stronger than the C-H bond, which can sometimes lead to a slower reaction rate if this bond is broken in a rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). clinpgx.org However, in many cases, particularly when the deuterium atoms are not at a site of metabolic cleavage, the labeled molecule behaves almost identically to the unlabeled drug. scispace.com

The primary advantage of deuterium labeling is that it provides a clear signal in mass spectrometry. A deuterated compound and its metabolites will have a higher mass than their unlabeled counterparts, allowing them to be distinguished and quantified even at low concentrations in complex biological matrices like plasma or urine. clinpgx.orgveeprho.comlcms.cz This enables the precise tracing of the administered compound and the identification of any molecules formed from it. lcms.cz

Experimental Design for In Vitro and In Vivo Metabolic Tracing Studies with Cephalexin-d5 (Monohydrate)

A robust experimental design is crucial for obtaining meaningful data from tracer studies. This involves selecting appropriate biological systems and implementing rigorous procedures for sample handling. wikipedia.orgresearchgate.net

To comprehensively investigate the potential metabolism of Cephalexin, a combination of in vitro and in vivo models would be employed.

In Vitro Models : The primary site of drug metabolism in humans is the liver. Therefore, initial studies would use human-derived liver systems. drugbank.comclearsynth.com

Human Liver Microsomes (HLMs) : These subcellular fractions contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for many Phase I metabolic reactions. clearsynth.com HLMs would be prepared and incubated with Cephalexin-d5 and necessary cofactors (e.g., NADPH) to screen for oxidative metabolites.

Hepatocytes : As whole cells, hepatocytes contain a full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and cofactors, offering a more complete picture of metabolic potential. drugbank.comju.edu.jo Cryopreserved or fresh plated human hepatocytes would be incubated with Cephalexin-d5 over a time course (e.g., 0 to 24 hours). drugbank.com

In Vivo Models : Animal models, typically rats, are used in preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a whole organism. nih.govnih.gov Rats would be administered a single dose of Cephalexin-d5 (monohydrate), and biological samples would be collected over time. wikipedia.org

The following table outlines the typical preparation for these model systems.

| Model System | Preparation and Incubation Protocol |

|---|---|

| Human Liver Microsomes (HLMs) | Microsomal protein is thawed and incubated in a phosphate (B84403) buffer at 37°C with Cephalexin-d5. The reaction is initiated by adding an NADPH-regenerating system and stopped at various time points by adding a cold organic solvent (e.g., acetonitrile). |

| Plated Human Hepatocytes | Cryopreserved hepatocytes are thawed, plated on collagen-coated plates, and allowed to form a monolayer. The culture medium is then replaced with a medium containing Cephalexin-d5 for a specified incubation period (e.g., 2, 8, 24 hours). |

| In Vivo Rat Model | Rats are housed in metabolic cages to allow for separate collection of urine and feces. Cephalexin-d5 is administered, typically via oral gavage. Blood, urine, and feces are collected at predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours post-dose). |

To prevent artifactual degradation or metabolism post-collection, samples must be handled and preserved correctly. thermofisher.com The primary goal is to immediately halt all enzymatic activity. thermofisher.com

In Vitro Samples : Reactions in microsomes or hepatocytes are typically quenched by adding ice-cold acetonitrile (B52724) or methanol (B129727). This precipitates proteins and stops enzymatic reactions. The samples are then centrifuged to separate the protein pellet from the supernatant containing the drug and any metabolites. thermofisher.com

In Vivo Samples :

Blood : Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged at 4°C to separate the plasma.

Urine and Feces : These are collected from the metabolic cages.

Tissues : If tissue distribution is being studied, organs (especially liver and kidneys) are harvested and immediately flash-frozen in liquid nitrogen to stop all metabolic processes. thermofisher.com

All resulting samples (plasma, urine, supernatants, and frozen tissues) must be stored at -80°C until analysis to ensure their stability. thermofisher.com

Advanced Analytical Techniques for Metabolite Identification and Quantification

The identification and quantification of the tracer and its metabolites in complex biological samples require highly sensitive and specific analytical techniques.

The gold standard for stable isotope tracer studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . nahrainuniv.edu.iqlcms.cz

Chromatographic Separation (LC) : The sample extract is first injected into a High-Performance Liquid Chromatography (HPLC) system. The HPLC column separates the different components of the mixture based on their physicochemical properties (e.g., polarity). This ensures that the parent drug (Cephalexin-d5) is separated from potential metabolites and endogenous matrix components before they enter the mass spectrometer. jetir.orgnih.gov

Mass Spectrometric Detection (MS/MS) :

Ionization : As compounds elute from the LC column, they are ionized, typically using electrospray ionization (ESI). google.com

Mass Analysis : In the tandem mass spectrometer, a specific parent ion (based on the mass-to-charge ratio, m/z) is selected. For Cephalexin-d5, this would be the ion corresponding to its deuterated mass. This parent ion is then fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive. google.com

By knowing the mass shift caused by the deuterium label (+5 Da for Cephalexin-d5), analysts can specifically search for potential metabolites that retain the deuterated phenyl group. For instance, if a hydroxylation (+16 Da) of the phenyl ring occurred, the resulting metabolite would have a mass of the parent Cephalexin plus 5 Da (for the deuterium) plus 16 Da (for the oxygen).

The following table shows the theoretical mass-to-charge ratios ([M+H]⁺) that would be monitored in an LC-MS/MS analysis to identify Cephalexin-d5 and potential metabolites.

| Compound | Description | Theoretical [M+H]⁺ (m/z) |

|---|---|---|

| Cephalexin | Unlabeled Parent Drug | 348.1 |

| Cephalexin-d5 | Deuterated Tracer (Parent Drug) | 353.1 |

| Hypothetical Metabolite 1 | Hydroxylated Cephalexin-d5 | 369.1 |

| Hypothetical Metabolite 2 | N-acetylated Cephalexin-d5 | 395.1 |

| Hypothetical Metabolite 3 | Glucuronide Conjugate of Cephalexin-d5 | 529.1 |

By employing this comprehensive framework, researchers can definitively trace the fate of Cephalexin-d5 (monohydrate) in biological systems. This approach would either confirm its high metabolic stability by showing that nearly 100% of the detected drug-related material is the unchanged parent compound or reveal the structure of any minor, previously unidentified metabolites, thereby providing a complete picture of its biotransformation.

High-Resolution Mass Spectrometry for Metabolite Profiling and Structure Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable technique for identifying and structurally characterizing drug metabolites. nih.govnih.govthermofisher.com When analyzing samples from a study involving Cephalexin-d5, HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers would be utilized to generate accurate mass measurements of the parent compound and its metabolites. nih.gov

The key advantage of using a deuterated tracer like Cephalexin-d5 is the distinctive mass shift of +5 Da (or a fraction thereof depending on the metabolite's structure) compared to its non-labeled counterpart. This mass signature serves as a clear indicator for identifying drug-related metabolites amidst a complex biological matrix. The process would involve comparing the mass spectra of samples from a control group (receiving no drug) with those from the group administered Cephalexin-d5. The appearance of new peaks with the characteristic isotopic pattern of deuterium would signify the presence of metabolites.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Cephalexin-d5 Metabolites

| Putative Metabolite | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |

| Cephalexin-d5 | C₁₆H₁₂D₅N₃O₄S | 353.1497 | 353.1495 | -0.6 |

| Hydroxylated Cephalexin-d4 | C₁₆H₁₃D₄N₃O₅S | 368.1389 | 368.1387 | -0.5 |

| Deacetylated Cephalexin-d5 | C₁₄H₁₀D₅N₃O₃S | 311.1235 | 311.1233 | -0.6 |

This table is illustrative and based on common metabolic transformations. The data is not derived from actual experimental results.

Further structural elucidation would be achieved through tandem mass spectrometry (MS/MS) experiments. nih.gov By fragmenting the isolated metabolite ions, characteristic fragmentation patterns can be obtained. The mass shifts in the fragment ions due to the deuterium labels would provide crucial information for pinpointing the exact site of metabolic modification on the Cephalexin molecule.

Quantitative Analysis of Labeled Metabolites

Once the metabolites of Cephalexin-d5 have been identified, the next step is to quantify their concentrations in various biological samples. This is essential for understanding the rate and extent of different metabolic reactions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.

In a quantitative assay, a stable isotope-labeled internal standard (ideally a different isotope-labeled version of Cephalexin, e.g., ¹³C,¹⁵N-Cephalexin) would be added to the samples. The ratio of the peak area of the deuterated metabolite to the peak area of the internal standard is used to determine the concentration of the metabolite. This method corrects for variations in sample preparation and instrument response, ensuring accurate and precise quantification.

Table 2: Illustrative Quantitative Analysis of Cephalexin-d5 and its Metabolites in Plasma

| Analyte | Concentration at 2h (ng/mL) | Concentration at 8h (ng/mL) |

| Cephalexin-d5 | 15,200 | 2,100 |

| Hydroxylated Cephalexin-d4 | 850 | 450 |

| Deacetylated Cephalexin-d5 | 320 | 150 |

This table presents hypothetical data to illustrate the potential quantitative results from a pharmacokinetic study.

Computational and Data Analysis Approaches for Metabolic Flux Interpretation

The data generated from HRMS and quantitative analysis can be further analyzed using computational approaches to gain a deeper understanding of the metabolic pathways and their dynamics.

Isotope Tracing Data Processing and Kinetic Modeling

The quantitative data on the concentrations of Cephalexin-d5 and its labeled metabolites over time can be used to develop kinetic models. researchgate.netnih.gov These models consist of a series of differential equations that describe the rates of absorption, distribution, metabolism, and excretion of the drug and its metabolites.

By fitting the model to the experimental data, it is possible to estimate key pharmacokinetic parameters such as the rate constants for each metabolic conversion. This provides a quantitative measure of the metabolic flux through different pathways. nih.gov For instance, a higher rate constant for the formation of hydroxylated Cephalexin-d4 compared to deacetylated Cephalexin-d5 would indicate that hydroxylation is a more prominent metabolic pathway.

Integration with Multi-Omics Data for Comprehensive Pathway Analysis

To obtain a more holistic view of the metabolic processes, the data from the Cephalexin-d5 tracer study can be integrated with other "omics" data, such as genomics, transcriptomics, and proteomics. nih.govbiorxiv.orgbiorxiv.orgnih.govmdpi.com This multi-omics approach can help to identify the specific enzymes and transporters involved in the metabolism of Cephalexin.

For example, if a correlation is observed between the expression level of a particular cytochrome P450 enzyme (from proteomics or transcriptomics data) and the rate of formation of hydroxylated Cephalexin-d4 (from the tracer study), it would strongly suggest that this enzyme is responsible for the hydroxylation of Cephalexin. This integrated analysis can provide a more complete and systems-level understanding of the factors that influence the metabolism of the drug. biorxiv.org

Quality Control and Reference Material Aspects of Cephalexin D5 Monohydrate for Research

Methodologies for Certification and Qualification of Deuterated Reference Materials

The certification of deuterated reference materials like Cephalexin-d5 (monohydrate) is a meticulous process that establishes the material's fitness for its intended use, such as in calibrating instruments or validating analytical methods. nih.govwikipedia.org Certified Reference Materials (CRMs) are characterized by a metrologically valid procedure for their specified properties, accompanied by a certificate stating the property value, its associated uncertainty, and a statement of metrological traceability. wikipedia.org The qualification of these materials involves a comprehensive evaluation to ensure they meet predefined standards of identity, purity, and isotopic composition.

A cross-functional team of scientists with expertise in isotope chemistry, process chemistry, analytical chemistry, and drug metabolism and pharmacokinetics is often involved in defining and addressing the challenges related to the synthesis, analysis, and control of deuterated active pharmaceutical ingredients (APIs). nih.gov The goal is to produce a reference material that is sufficiently homogeneous and stable. wikipedia.org

A crucial aspect of certifying a deuterated compound is the precise determination of its isotopic enrichment and the specific positions of the deuterium (B1214612) atoms within the molecule. nih.gov Incomplete deuteration or deuterium located at unintended positions can significantly impact the compound's utility as a reference standard. acs.org

Several analytical techniques are employed for this assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ²H NMR are powerful tools for determining the level of deuteration and the specific sites of deuterium incorporation. mdpi.com The absence or reduction of signals in the ¹H NMR spectrum at specific chemical shifts, coupled with the appearance of corresponding signals in the ²H NMR spectrum, provides direct evidence of deuteration. mdpi.com Quantitative NMR (qNMR) can be used to determine the deuteration ratio with high precision. fujifilm.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the isotopic distribution and confirm the mass of the deuterated molecule. acs.org It can differentiate between isotopologues (molecules that differ in the number of substituted isotopes). nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also integral in the analysis. nih.gov However, MS alone cannot typically differentiate between isotopomers (molecules with the same number of isotopic atoms but at different positions). nih.govacs.org

The combination of these methods provides a complete picture of the isotopic composition of Cephalexin-d5 (monohydrate), ensuring it meets the required specifications for a reference material. The chemical structure of Cephalexin-d5 indicates deuteration on the phenyl ring. scbt.com

| Analytical Technique | Information Provided | Relevance to Cephalexin-d5 (Monohydrate) |

| ¹H NMR | Determines the absence of protons at specific sites. | Confirms the positions of deuterium atoms on the phenyl ring by observing the disappearance of proton signals. |

| ²H NMR | Directly detects the presence and location of deuterium atoms. | Provides a direct spectrum of the deuterium nuclei, confirming their positions. |

| Mass Spectrometry (MS) | Determines the molecular weight and isotopic distribution. | Confirms the incorporation of five deuterium atoms and assesses the percentage of the d5 isotopologue versus other isotopologues (d0-d4). nih.gov |

Beyond isotopic purity, the chemical purity of Cephalexin-d5 (monohydrate) is paramount. nih.gov The presence of chemical impurities, whether they are process-related or degradation products, can interfere with analytical measurements and lead to inaccurate results. researchgate.netresearchgate.net An impurity profile is established to identify and quantify all detectable impurities. researchgate.net

For Cephalexin (B21000), impurities can arise from the manufacturing process or degradation over time. synthinkchemicals.com These can include structurally related compounds, open-ring impurities, or polymers. pharmaffiliates.commagtechjournal.com

Key analytical methods for purity analysis include:

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly with gradient elution and photodiode array (PDA) detection, is a cornerstone technique for separating and quantifying impurities in cephalosporin (B10832234) antibiotics. nih.govresearchgate.net Stability-indicating HPLC methods are developed to separate the active ingredient from its degradation products. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique couples the separation power of HPLC with the identification capabilities of MS, making it invaluable for identifying unknown impurities. nih.govresearchgate.net

Gas Chromatography (GC) : GC can be used to detect residual solvents and other volatile impurities. fujifilm.com

The purity of reference standards is often expected to be greater than 98%.

| Potential Impurity Type | Example | Analytical Method |

| Process-Related Impurity | Cephalexin - Impurity E | HPLC, LC-MS pharmaffiliates.com |

| Degradation Product | Cephalexin Open-Ring Impurity | HPLC, LC-MS pharmaffiliates.com |

| Polymer Impurity | Cephalexin dimer, trimer | Reversed-Phase HPLC magtechjournal.com |

Protocols for Long-Term Storage and Stability Monitoring of Cephalexin-d5 (Monohydrate)

To maintain its integrity as a reference material, Cephalexin-d5 (monohydrate) must be stored under controlled conditions to prevent degradation. Stability monitoring is an ongoing process to ensure the material's certified properties remain valid over time. clearsynth.com

Studies on the non-deuterated Cephalexin monohydrate provide valuable insights into its stability. Reconstituted suspensions of Cephalexin monohydrate have shown stability for 90 days when stored at ambient, refrigerated, or frozen conditions. nih.gov However, degradation follows first-order kinetics at elevated temperatures (40, 60, and 80 °C). nih.gov Forced degradation studies on Cephalexin monohydrate indicate susceptibility to degradation under peroxide, thermal, and alkaline conditions. scispace.com

For deuterated compounds, it is also important to consider the potential for back-exchange of deuterium atoms with protons from the environment, although this is less of a concern for deuterium on a stable phenyl ring. researchgate.net

| Storage Condition | Recommendation | Rationale |

| Temperature | Store at controlled room temperature or as specified by the manufacturer (e.g., refrigerated or frozen). nih.govyoutube.com | Prevents thermal degradation. scispace.comnih.gov |

| Light | Protect from light. youtube.com | Minimizes photodegradation. scispace.com |

| Humidity | Store in a dry place in a tightly sealed container. youtube.comabmole.com | Prevents hydrolysis and degradation due to moisture. |

Long-term stability programs involve periodically re-testing the reference material using the same analytical methods employed for its initial certification to detect any changes in purity, isotopic enrichment, or other critical properties.

Regulatory and Quality Assurance Frameworks for Deuterated Active Pharmaceutical Ingredients in Research Settings

The regulatory landscape for deuterated APIs is still evolving. nih.govresearchgate.net Currently, there are no specific guidelines from major regulatory bodies like the FDA that exclusively address isotopic impurities in deuterated APIs. nih.govresearchgate.net This has led to concerns that regulatory agencies might default to using existing guidelines for general impurities, such as those outlined in the International Council for Harmonisation (ICH) Q3A guidance. nih.govdigitellinc.com

The International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) has established a working group to develop guidance on deuterated APIs, addressing the unique challenges they present in chemistry, manufacturing, and controls (CMC). nih.govresearchgate.net

For research settings, a robust quality assurance framework is essential. This includes: